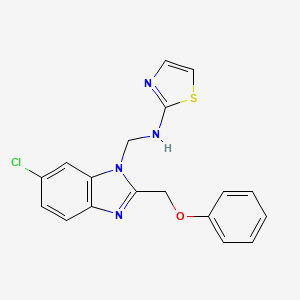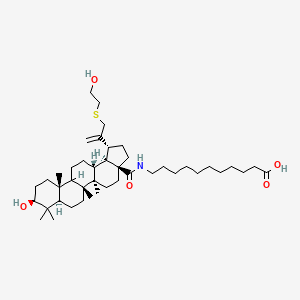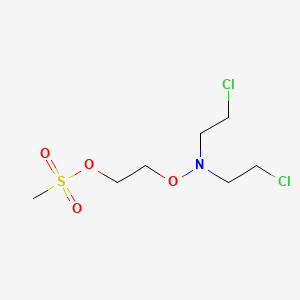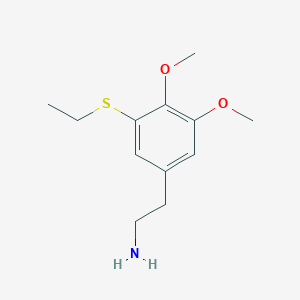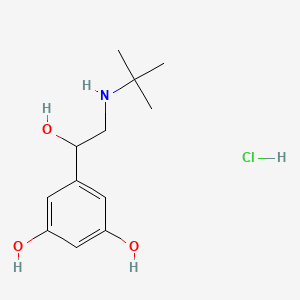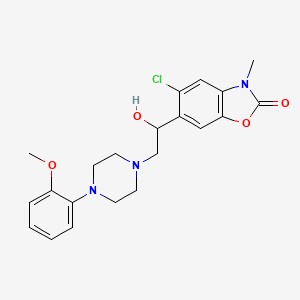
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- is a complex organic compound with a unique structure that combines a benzoxazolone core with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzoxazolone Core: This is usually achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a carbonyl compound.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: This step involves the reaction of the benzoxazolone intermediate with a piperazine derivative, often under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the additional functional groups.
5-Chloro-2(3H)-Benzoxazolone: A simpler derivative with only the chlorine atom.
6-(1-Hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl-2(3H)-Benzoxazolone: A closely related compound with slight structural variations.
Uniqueness
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
132634-41-4 |
|---|---|
分子式 |
C21H24ClN3O4 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
5-chloro-6-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H24ClN3O4/c1-23-17-12-15(22)14(11-20(17)29-21(23)27)18(26)13-24-7-9-25(10-8-24)16-5-3-4-6-19(16)28-2/h3-6,11-12,18,26H,7-10,13H2,1-2H3 |
InChI 键 |
DFFQJMBSOICISI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C(=C2)Cl)C(CN3CCN(CC3)C4=CC=CC=C4OC)O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


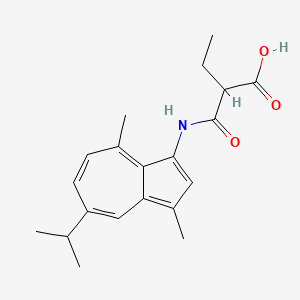
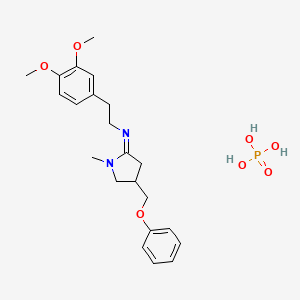
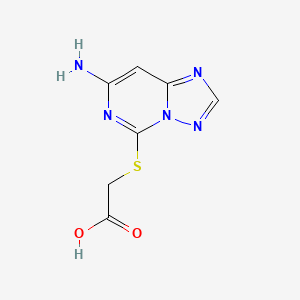

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
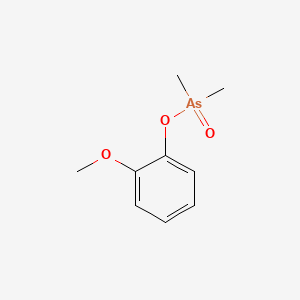
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)

